molecular formula C12H9NO2 B12442273 3-Quinolin-6-ylprop-2-enoic acid

3-Quinolin-6-ylprop-2-enoic acid

Cat. No.: B12442273
M. Wt: 199.20 g/mol
InChI Key: OYENPJNMULTOEZ-UHFFFAOYSA-N
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Description

(2E)-3-(quinolin-6-yl)prop-2-enoic acid is an organic compound featuring a quinoline ring attached to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(quinolin-6-yl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline and an appropriate aldehyde.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with quinoline in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone.

    Oxidation: The chalcone is then oxidized using an oxidizing agent like potassium permanganate to yield (2E)-3-(quinolin-6-yl)prop-2-enoic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Types of Reactions:

    Oxidation: (2E)-3-(quinolin-6-yl)prop-2-enoic acid can undergo oxidation reactions to form quinoline derivatives.

    Reduction: Reduction of the compound can lead to the formation of quinoline-based alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Quinoline-based alcohols.

    Substitution: Quinoline derivatives with substituted functional groups.

Scientific Research Applications

(2E)-3-(quinolin-6-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(quinolin-6-yl)prop-2-enoic acid depends on its specific application:

    Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways.

    Material Science: The compound’s electronic structure allows it to participate in charge transfer processes, making it useful in electronic devices.

Comparison with Similar Compounds

  • (2E)-3-(quinolin-4-yl)prop-2-enoic acid
  • (2E)-3-(quinolin-8-yl)prop-2-enoic acid
  • (2E)-3-(quinolin-2-yl)prop-2-enoic acid

Comparison:

  • Structural Differences: The position of the quinoline ring attachment varies among these compounds, leading to differences in their chemical and physical properties.
  • Unique Properties: (2E)-3-(quinolin-6-yl)prop-2-enoic acid may exhibit unique reactivity and biological activity due to the specific position of the quinoline ring.

This detailed overview provides a comprehensive understanding of (2E)-3-(quinolin-6-yl)prop-2-enoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

3-quinolin-6-ylprop-2-enoic acid

InChI

InChI=1S/C12H9NO2/c14-12(15)6-4-9-3-5-11-10(8-9)2-1-7-13-11/h1-8H,(H,14,15)

InChI Key

OYENPJNMULTOEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=CC(=O)O)N=C1

Origin of Product

United States

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